2-amino-N-cyclobutylacetamide

Overview

Description

“2-amino-N-cyclobutylacetamide” is an organic compound with the molecular formula C6H12N2O . It has a molecular weight of 128.17 g/mol . It is a white solid and is used in biochemical research .

Molecular Structure Analysis

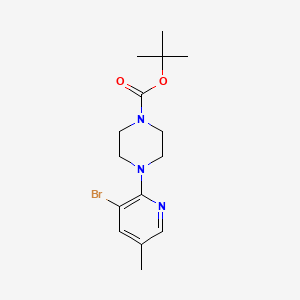

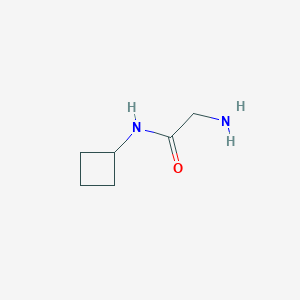

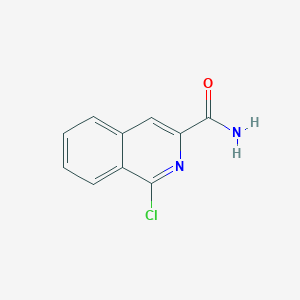

The InChI code for “this compound” is 1S/C6H12N2O/c7-4-6(9)8-5-2-1-3-5/h5H,1-4,7H2,(H,8,9) . This indicates that the compound contains a cyclobutyl group attached to an acetamide group, which in turn is substituted with an amino group.

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds such as N-cyanoacetamides have been reported to undergo a variety of reactions to form biologically active heterocyclic moieties .

Physical and Chemical Properties Analysis

“this compound” is a white solid . It has a molecular weight of 128.17 g/mol .

Scientific Research Applications

Metabotropic Glutamate Receptor Agonist

2-Amino-N-cyclobutylacetamide and its analogs have been explored for their potential as metabotropic glutamate receptor agonists. These compounds may be valuable in studying the effects of glutamate on neuronal activity and for potential therapeutic applications in neurological disorders. For example, Monn et al. (1997) described the synthesis and pharmacological characterization of a glutamate analog, which demonstrated potent agonist activity for group 2 metabotropic glutamate receptors, potentially useful in anticonvulsant and anxiolytic treatments (Monn et al., 1997).

Synthesis of β-Lactams and β-Amino Esters

The compound and its derivatives have been utilized in the synthesis of β-lactams and β-amino esters. Smith et al. (2014) detailed a method involving isothiourea-catalyzed asymmetric synthesis, resulting in stereodefined β-amino esters and β-lactams, which are important in medicinal chemistry (Smith et al., 2014).

Potent VLA-4 Antagonists

In the field of immunology and inflammation, analogs of this compound have been found to be potent antagonists of VLA-4, a protein involved in immune responses. Brand et al. (2003) synthesized a series of functionalized 3-aminocyclobut-2-en-1-ones, demonstrating significant antagonistic properties against VLA-4 (Brand et al., 2003).

Synthesis of Pyrrolidin-2-ones

The compound is also involved in the synthesis of pyrrolidin-2-ones. Galeazzi et al. (1996) explored the oxidative cyclization of N-(2-alken-1-yl)amides, leading to the synthesis of 1,3,4-trisubstituted pyrrolidin-2-ones, which have applications in the synthesis of biologically active amino acids (Galeazzi et al., 1996).

Antihistamine Research

In the field of allergy and immunology, derivatives of this compound have been studied as non-brain-penetrant histamine H3 receptor antagonists. Procopiou et al. (2007) synthesized a series of ketopiperazines, which were evaluated for their activity as histamine H3 antagonists, showing potential for the treatment of allergies without penetrating the brain (Procopiou et al., 2007).

Mechanism of Action

Target of Action

It is known that similar compounds, such as aminoglycosides, bind to the bacterial ribosome, leading to inhibition of protein synthesis .

Mode of Action

Related compounds like aminoglycosides work by binding to the bacterial ribosome, promoting mistranslation, and eliminating proofreading . This leads to the inhibition of protein synthesis, which is crucial for bacterial growth and survival .

Biochemical Pathways

Similar compounds like aminoglycosides are known to affect protein synthesis pathways .

Result of Action

Related compounds like aminoglycosides have been shown to inhibit protein synthesis, leading to bacterial cell death .

Biochemical Analysis

Biochemical Properties

2-Amino-N-cyclobutylacetamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as histone deacetylase (HDAC) and kinase inhibitors, showing additive and synergistic effects . These interactions are crucial for its potential use in cancer drug development, where it inhibits the activity of HDAC and Bcr-Abl, leading to antiproliferative activities against certain cancer cell lines .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by inhibiting the activity of HDAC and Bcr-Abl, which are critical in cell signaling pathways and gene expression . This inhibition results in antiproliferative effects on human leukemia cell line K562 and prostate cancer cell line DU145 . Additionally, it affects cellular metabolism by altering the expression of genes involved in these pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules such as HDAC and Bcr-Abl . By inhibiting these enzymes, it disrupts their normal function, leading to changes in gene expression and cellular behavior . This inhibition is achieved through the compound’s ability to bind to the active sites of these enzymes, preventing their normal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that its inhibitory effects on HDAC and Bcr-Abl are sustained over time, leading to prolonged antiproliferative effects in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant antiproliferative effects without causing toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as HDAC and Bcr-Abl . These interactions affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s role in these pathways is crucial for its potential use in cancer therapy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, which are essential for its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .

Properties

IUPAC Name |

2-amino-N-cyclobutylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-4-6(9)8-5-2-1-3-5/h5H,1-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXJOARUJVZAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676373 | |

| Record name | N-Cyclobutylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359821-39-9 | |

| Record name | 2-Amino-N-cyclobutylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359821-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclobutylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B1372358.png)

![{2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine](/img/structure/B1372360.png)

![3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1372361.png)

![6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1372366.png)